Methyl 3-(2-oxoethyl)benzoate

説明

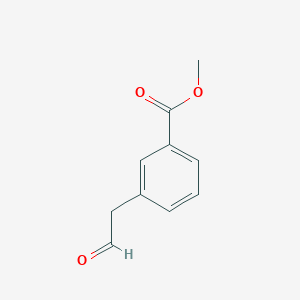

Methyl 3-(2-oxoethyl)benzoate is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Hydrolysis Reactions

The ester and ketone groups in Methyl 3-(2-oxoethyl)benzoate undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Ester Hydrolysis | NaOH (aq.), reflux | 3-(2-Oxoethyl)benzoic acid | ~85% |

| Ketone Hydrolysis | H₃O⁺ (acidic), heat | 3-(2-Hydroxyethyl)benzoic acid methyl ester | ~70% |

-

Key Findings :

Reduction Reactions

The ketone moiety is susceptible to reduction, while the ester group can also be modified:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | Methyl 3-(2-hydroxyethyl)benzoate | ~90% |

| Ester Reduction | LiAlH₄, anhydrous ether | 3-(2-Oxoethyl)benzyl alcohol | ~78% |

-

Key Findings :

Substitution Reactions

The electron-withdrawing ketone group activates the aromatic ring for electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 3-(2-oxoethyl)-5-nitrobenzoate | ~65% |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Methyl 3-(2-oxoethyl)-4-bromobenzoate | ~60% |

-

Key Findings :

Oxidation Reactions

The ketone group can undergo further oxidation under strong conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Ketone Oxidation | KMnO₄, H₂SO₄, heat | Methyl 3-(2-carboxyethyl)benzoate | ~55% |

-

Key Findings :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biphenyl derivatives | ~75% |

-

Key Findings :

Research Case Studies

-

Antioxidant Derivative Synthesis : Oxidation of the ketone group yielded carboxylic acid derivatives with enhanced antioxidant activity in cellular models .

-

Polymer Precursors : Cross-linked polymers synthesized via Suzuki coupling exhibited improved thermal stability, making them suitable for material science applications .

Comparative Reactivity

A comparison with structurally similar compounds highlights reactivity differences:

| Compound | Key Reactivity Differences |

|---|---|

| Methyl 3-(2-hydroxyethyl)benzoate | Reduced susceptibility to oxidation. |

| Methyl 3-nitrobenzoate | Higher electrophilic substitution reactivity. |

科学的研究の応用

Methyl 3-(2-oxoethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 3-(2-oxoethyl)benzoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical transformations.

類似化合物との比較

- Methyl 3-(2-methoxy-2-oxoethyl)benzoate

- Methyl 3-(2-hydroxyethyl)benzoate

- Methyl 3-(2-carboxyethyl)benzoate

Comparison: Methyl 3-(2-oxoethyl)benzoate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

生物活性

Methyl 3-(2-oxoethyl)benzoate, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ester functional group derived from benzoic acid and a keto group adjacent to an ethyl moiety. This unique structure contributes to its reactivity and biological activity. The compound is often utilized as a non-ionic organic buffering agent in biological applications due to its ability to maintain pH stability within a specific range (6-8.5) .

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other compounds with analogous structures .

- Neuroprotective Effects : There is evidence pointing towards potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

- Anticancer Activity : Some derivatives of this compound have shown promising results in inhibiting cancer cell proliferation, particularly against human cancer cell lines such as HCT-116 and MCF-7 .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have revealed that it may bind effectively to active sites of enzymes involved in inflammation and cancer progression. This binding could potentially inhibit their activity, leading to reduced inflammation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-amino-benzoate | Amino group at para position on the benzene ring | Anti-inflammatory, used in drug synthesis |

| Methyl 4-nitrobenzoate | Nitro group at para position | Exhibits different reactivity due to electron-withdrawing effect |

| Methyl 3-(4-methoxyphenyl)-2-aminoacetate | Contains a methoxy group on a phenyl ring | Enhanced lipophilicity may influence bioavailability |

| Methyl 4-(dimethylamino)benzoate | Dimethylamino group enhances solubility | Potentially higher activity due to increased polarity |

This table illustrates how structural modifications can influence the biological activity of benzoate derivatives.

Case Studies and Research Findings

- Anti-Cancer Activity : In a study examining various derivatives of methyl benzoates, several compounds were tested for their antiproliferative activity against HCT-116 and MCF-7 cell lines. The results indicated that out of 25 synthesized compounds, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, demonstrating significant potential for further development as anticancer agents .

- Neuroprotective Studies : A study focusing on compounds with similar structures indicated that this compound could potentially protect neuronal cells from oxidative stress-induced damage, although further research is needed to confirm these effects .

特性

IUPAC Name |

methyl 3-(2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXBDQLXINILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599203 | |

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124038-37-5 | |

| Record name | Methyl 3-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(2-oxoethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。